2-Butylpyrazine chemical properties and structure
2-Butylpyrazine chemical properties and structure
An In-depth Technical Guide to 2-Butylpyrazine: Chemical Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-butylpyrazine, a significant heterocyclic aromatic compound. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the core chemical properties, structural elucidation, synthesis, and analytical methodologies pertinent to this compound. The content is structured to deliver not only factual data but also field-proven insights into its practical applications and handling.
Molecular Structure and Physicochemical Profile
2-Butylpyrazine, with the molecular formula C8H12N2, is an alkylpyrazine characterized by a pyrazine ring substituted with a butyl group.[1][2] The specific isomer, 2-butylpyrazine, indicates the butyl group is attached to the second carbon atom of the pyrazine ring.[1] Understanding the precise molecular architecture is fundamental to comprehending its chemical behavior and sensory characteristics.
Structural Elucidation
The definitive structure of 2-butylpyrazine is established through a combination of spectroscopic techniques. The IUPAC name for this compound is 2-butylpyrazine.[2] Other key identifiers include:
-
InChI: InChI=1S/C8H12N2/c1-2-3-4-8-7-9-5-6-10-8/h5-7H,2-4H2,1H3[2]
-
InChIKey: TVAVRPSANVGCNH-UHFFFAOYSA-N[2]
-
SMILES: CCCCC1=NC=CN=C1[2]
These standardized identifiers are crucial for unambiguous database searching and chemical inventory management.
Physicochemical Properties
The physical and chemical properties of 2-butylpyrazine dictate its behavior in various matrices and its suitability for specific applications. It is typically a colorless to pale yellow liquid with a characteristic nutty, roasted, and earthy odor.[3]
| Property | Value | Source(s) |
| Molecular Weight | 136.194 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Nutty, roasted, earthy | [3] |
| Boiling Point | 194 - 195 °C | [3] |
| Melting Point | -18 °C | [3] |
| Density | 0.995 g/mL at 25 °C | [3] |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol | [1][3] |
| Flash Point | 76 °C | [3] |
| Vapor Pressure | 0.21 mmHg at 25 °C | [3] |
| Refractive Index | 1.506 - 1.508 at 20 °C | [3] |
These properties are critical for its handling, storage, and application in formulations. For instance, its relatively high boiling point and low vapor pressure at room temperature indicate it is not excessively volatile, which is an important consideration in fragrance and flavor applications. Its solubility in organic solvents facilitates its incorporation into various non-aqueous systems.[1][3]
Synthesis and Manufacturing
The synthesis of alkylpyrazines like 2-butylpyrazine is of significant interest for the flavor, fragrance, and pharmaceutical industries.[4][5] While specific proprietary manufacturing processes may vary, the general principles of alkylpyrazine synthesis often involve the condensation of α-dicarbonyl compounds with 1,2-diamines. A common approach involves the Maillard reaction, which is the reaction between amino acids and reducing sugars.[6]
General Synthetic Pathway
A generalized synthetic route for alkylpyrazines can be conceptualized as follows:
Caption: Conceptual workflow for the synthesis of alkylpyrazines.
In a typical laboratory or industrial synthesis, the choice of starting materials will determine the final alkylpyrazine product. For 2-butylpyrazine, a plausible route could involve the reaction of a butane-containing α-dicarbonyl or a related precursor with a suitable diamine. The reaction conditions, such as temperature, pressure, and catalyst, are optimized to maximize yield and purity.[7] The final step often involves an oxidation to form the aromatic pyrazine ring.
Purification and Quality Control
Post-synthesis, purification is critical to remove unreacted starting materials, byproducts, and solvents. Common purification techniques for liquid compounds like 2-butylpyrazine include distillation, and preparative chromatography.
Quality control is paramount to ensure the final product meets the stringent requirements for its intended application, especially in the food and pharmaceutical industries. A battery of analytical tests is employed to confirm the identity, purity, and concentration of the synthesized 2-butylpyrazine.
Analytical Characterization
A robust analytical workflow is essential for the unequivocal identification and quantification of 2-butylpyrazine in both raw materials and finished products. The choice of analytical technique is dictated by the complexity of the sample matrix and the required sensitivity.
Spectroscopic and Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse technique for the analysis of volatile and semi-volatile compounds like 2-butylpyrazine.[8][9] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique "fingerprint" for each compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.[10] ¹H and ¹³C NMR spectra can confirm the connectivity of atoms and the number of protons and carbons in different chemical environments.[11]
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule.[10] The IR spectrum of 2-butylpyrazine would show characteristic absorption bands for the aromatic C-H and C=N bonds of the pyrazine ring, as well as the C-H bonds of the butyl group.
Caption: A typical analytical workflow for the characterization of 2-butylpyrazine.
Applications in Industry
The unique sensory properties of 2-butylpyrazine make it a valuable ingredient in the flavor and fragrance industries.[12][13] Its nutty, roasted, and earthy notes are reminiscent of foods like roasted peanuts, cocoa, and toasted cereals.[8]
Flavor and Fragrance
In the flavor industry, 2-butylpyrazine is used to impart or enhance roasted and nutty flavors in a wide variety of products, including baked goods, snacks, and beverages.[6] It is a key component in the formulation of savory flavors and can contribute to the authentic taste profile of many processed foods.[14]
In the fragrance industry, pyrazines are used to add complexity and unique notes to perfumes.[12] While less common than in flavors, the earthy and nutty aroma of 2-butylpyrazine can be used to create novel and sophisticated scent profiles.[13]
Research and Development
In a research context, 2-butylpyrazine serves as a high-purity analytical reference standard for the identification and quantification of flavor compounds in complex food matrices.[8] It is also used in sensory science to study the structure-activity relationships of pyrazines and their interaction with olfactory receptors.[8]
Safety, Handling, and Storage
Proper handling and storage of 2-butylpyrazine are essential to ensure safety and maintain product integrity. While specific safety data for 2-butylpyrazine is not extensively detailed in the provided search results, general precautions for handling similar chemical compounds should be followed. A safety data sheet (SDS) for the related compound 2-sec-butyl-3-methoxypyrazine indicates that it can be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[15]
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.
Storage: 2-Butylpyrazine should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[3] It should be kept in a tightly sealed container to prevent contamination and evaporation.[3]
Conclusion
2-Butylpyrazine is a versatile heterocyclic compound with significant applications, particularly in the flavor and fragrance industries. Its distinct chemical structure gives rise to its characteristic sensory properties and dictates its behavior in various applications. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is crucial for its effective and safe use in research and commercial products. As consumer demand for complex and authentic flavors and fragrances continues to grow, the importance of well-characterized aroma chemicals like 2-butylpyrazine will undoubtedly increase.
References
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LookChem. What is 2-Butyl Pyrazine - Properties & Specifications. [Link]
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Scent Journer. The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazines in Fragrance: Exploring 2-Butyl-3-Methyl Pyrazine. [Link]
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The Good Scents Company. 2-sec-butyl-3-methoxypyrazine. [Link]
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The Good Scents Company. 2-isobutyl pyrazine. [Link]
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American Society for Microbiology. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. [Link]
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The Good Scents Company. 2-butyl pyrazine. [Link]
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PubMed. Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Art of Aroma: Exploring the Earthy Notes of 2-Methoxy-3-sec-butyl pyrazine in Culinary Creations. [Link]
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MDPI. Advances in Analysis of Flavors and Fragrances: Chemistry, Properties and Applications in Food Quality Improvement. [Link]
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ATSDR. Analytical Methods. [Link]
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